molecular formula C10H13NO2 B1348626 (R)-4-Amino-3-phenylbutanoic acid CAS No. 35568-36-6

(R)-4-Amino-3-phenylbutanoic acid

Cat. No. B1348626
CAS RN: 35568-36-6
M. Wt: 179.22 g/mol
InChI Key: DAFOCGYVTAOKAJ-VIFPVBQESA-N
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Description

(R)-4-Amino-3-phenylbutanoic acid, also known as R-Phenylalanine, is an essential amino acid that is a precursor of the neurotransmitter dopamine. It is a chiral compound and is found in the human body in its L-form. It is an important component in the formation of proteins and is involved in many metabolic pathways. R-Phenylalanine is also used in the synthesis of drugs and other compounds, and it has been studied for its potential medical applications.

Scientific Research Applications

Substrate Specificity and Active Site Topography

The compound's substrate and inhibitory properties have been extensively studied, revealing its dual role as both substrate and inhibitor in enzymatic reactions. Silverman et al. (1987) investigated its substrate stereospecificity and active site topography, comparing it with similar compounds. Their research found that while most compounds acted as substrates, the R-isomers, including (R)-4-Amino-3-phenylbutanoic acid, served as competitive inhibitors, offering insights into enzyme interaction mechanisms Silverman et al., 1987.

Tetrazole-containing Derivatives

The chemical reactivity of (R)-4-Amino-3-phenylbutanoic acid has been utilized in the synthesis of tetrazole-containing derivatives, expanding its potential applications in medicinal chemistry. Putis et al. (2008) described a method to replace the terminal amino group with a tetrazol-1-yl fragment, leading to compounds with potentially enhanced biological activity Putis et al., 2008.

Molecular Structure and Vibrational Spectra Analysis

Charanya et al. (2020) conducted a combined experimental and theoretical study on the molecular structure and vibrational spectra of (R)-4-Amino-3-phenylbutanoic acid. Their research provided detailed insights into its molecular properties, including potential energy distribution, UV-visible absorption maxima, and non-linear optical properties. This study supports the compound's role in anticonvulsant activity through molecular docking studies Charanya et al., 2020.

Enzymatic Desymmetrization and Synthesis

Wang et al. (2002) highlighted the enzymatic desymmetrization of glutaronitriles to produce optically active 4-amino-3-phenylbutanoic acids. This approach demonstrated a simple and efficient method to obtain enantiomerically pure compounds, showcasing the compound's versatility and potential in synthetic organic chemistry Wang et al., 2002.

Anti-HIV Activities

Research by Komai et al. (1997) into compounds containing (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid revealed potent anti-HIV properties. Their study on R-87366, a derivative of (R)-4-Amino-3-phenylbutanoic acid, showed significant inhibition of HIV protease, highlighting the compound's potential in developing anti-HIV therapies Komai et al., 1997.

properties

IUPAC Name

(3R)-4-amino-3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFOCGYVTAOKAJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Amino-3-phenylbutanoic acid

CAS RN

35568-36-6
Record name 4-Amino-3-phenylbutyric acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035568366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-AMINO-3-PHENYLBUTYRIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4YG4PU0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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